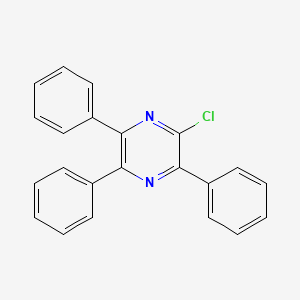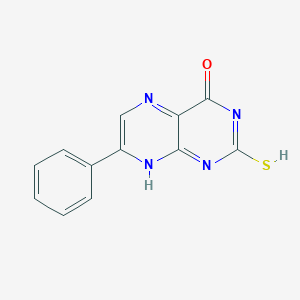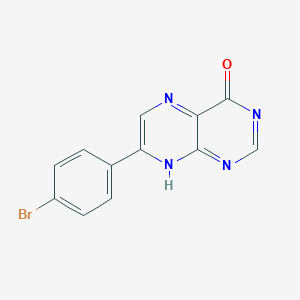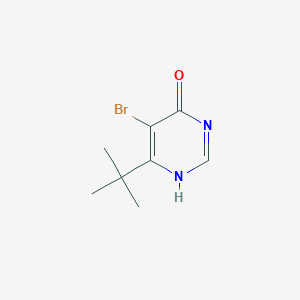
N-(4-oxo-1H-quinazolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RSL1D1 . It is a ribosomal L1 domain-containing protein that plays a significant role in cellular senescence and apoptosis. This compound is involved in various biological processes and has been the subject of extensive scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of RSL1D1 involves recombinant DNA technology. The gene encoding RSL1D1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography.
Industrial Production Methods
In an industrial setting, the production of RSL1D1 follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
RSL1D1 undergoes various biochemical reactions, including phosphorylation, ubiquitination, and acetylation. These post-translational modifications regulate its activity and stability.
Common Reagents and Conditions
Phosphorylation: This reaction typically involves kinases and ATP as the phosphate donor.
Ubiquitination: This process requires ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Acetylation: Acetyl-CoA serves as the acetyl group donor, and the reaction is catalyzed by acetyltransferases.
Major Products Formed
The major products formed from these reactions are the modified forms of RSL1D1, which exhibit altered activity and stability. For example, phosphorylated RSL1D1 may have different binding affinities compared to its unmodified form.
科学的研究の応用
RSL1D1 has a wide range of applications in scientific research:
Chemistry: It is used as a model protein to study ribosomal function and protein synthesis.
Biology: RSL1D1 is involved in cellular senescence and apoptosis, making it a valuable target for studying aging and cancer.
Medicine: The protein’s role in regulating cellular processes makes it a potential target for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.
Industry: RSL1D1 can be used in the development of diagnostic tools and as a biomarker for various diseases.
作用機序
RSL1D1 exerts its effects by binding to ribosomal RNA and regulating the translation of specific mRNAs. It inhibits the translation of PTEN, a tumor suppressor gene, thereby promoting cellular senescence. The protein also acts as a pro-apoptotic regulator in response to DNA damage, contributing to the elimination of damaged cells.
類似化合物との比較
Similar Compounds
Ribosomal Protein L1 (RPL1): Similar to RSL1D1, RPL1 is involved in ribosomal function and protein synthesis.
Ribosomal Protein S6 (RPS6): This protein also plays a role in translation regulation and is involved in cell growth and proliferation.
Uniqueness of RSL1D1
RSL1D1 is unique due to its specific role in regulating cellular senescence and apoptosis. Unlike other ribosomal proteins, RSL1D1 directly interacts with PTEN mRNA, inhibiting its translation and promoting cellular aging processes. This unique mechanism makes RSL1D1 a valuable target for research in aging and cancer.
特性
IUPAC Name |
N-(4-oxo-1H-quinazolin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHOIYFKXYJDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














